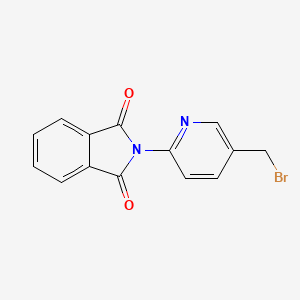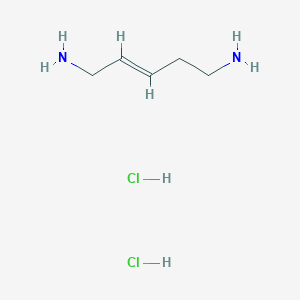![molecular formula C11H12ClN3 B2929505 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1820687-44-2](/img/structure/B2929505.png)
1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.69 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrazole core with a phenyl group attached. It is primarily used in research and development within the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, potentially disrupting essential biological processes within the target organism .
Biochemical Pathways
Given its potential antipromastigote activity , it may interfere with pathways essential for the survival and replication of parasitic organisms
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.
Result of Action
Its potential antipromastigote activity suggests that it may induce cellular changes leading to the death of parasitic organisms .
Preparation Methods
The synthesis of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a multi-step process. One common method includes the following steps :
Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the intramolecular cyclization of the propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[3,4-c]pyrazole structure.
Chemical Reactions Analysis
1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group attached to the pyrrolo[3,4-c]pyrazole core can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride can be compared with other similar compounds, such as :
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride: This compound has a similar pyrrolo[3,4-c]pyrazole core but with a methyl group instead of a phenyl group.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazolo[3,4-d]pyrimidine core and is known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a more complex structure and is also studied for its biological activities.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQZYBYWWYQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-44-2 |
Source


|
| Record name | 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
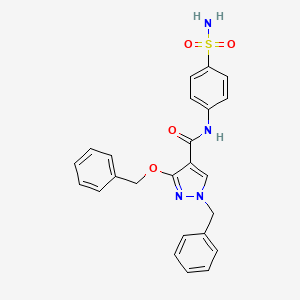
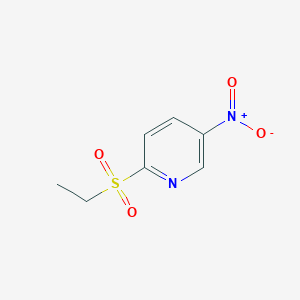
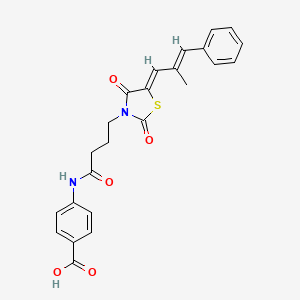
![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)
![Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2929432.png)
![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)
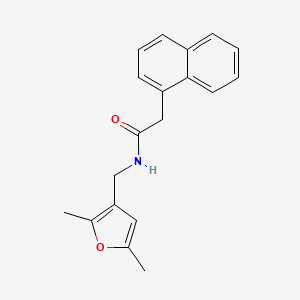
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
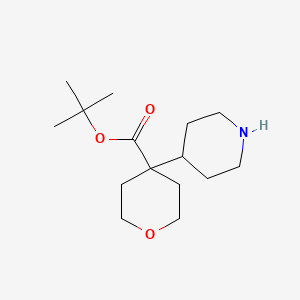
![2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)


